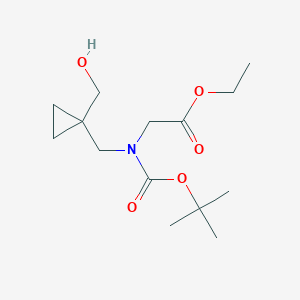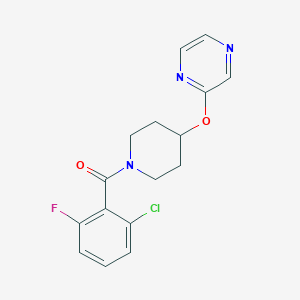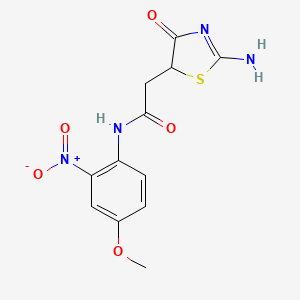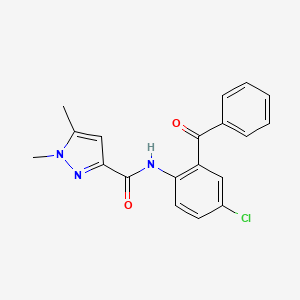
Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate is a chemical compound with the molecular formula C14H25NO5 . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds involves the addition of certain reagents to diethanolamine, heating to reflux for 1-1.5 hours, cooling to 23-28°C, adding sulfuryl chloride, reacting with liquid ammonia for 2.5-3.5 hours after the reaction is complete, cooling to 23-28°C, adding di-tert-butyl dicarbonate, stirring for 0.5-1 hour, and introducing hydrogen to remove the benzyl group .Aplicaciones Científicas De Investigación
Synthesis of Chiral β-Hydroxy Acids
This compound is used in the synthesis of chiral β-hydroxy acids, which are valuable in medicinal chemistry due to their presence in a range of natural products with significant chemical and medicinal properties . These acids serve as intermediates in organic synthesis and are found in lipids similar to super molecules containing depsipeptides.
Production of Erythro and Threo Isomers
The compound facilitates the synthesis of Erythro (±) and Threo (±) isomers . The Erythro (±) isomer can be obtained in excellent yield using sodium borohydride, while the Threo (±) isomer is produced through an inversion method, showcasing its versatility in stereochemical manipulations.
Enantioselective Synthesis
It plays a crucial role in the enantioselective synthesis of various compounds. For instance, it’s used in the synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate, which is important for creating substances with specific optical activities .
Intermediate for Neuromodulators
As an intermediate, it contributes to the synthesis of neuromodulators like γ-Amino β-hydroxybutyric acid (GABOB), which has applications in the central nervous system as a hypotensive drug .
Anticancer Drug Precursors
This compound is also involved in the synthesis of depsipeptides like Dolastatin, which exhibit cytotoxic anti-meiotic activity and are used in anticancer drugs .
Lipopolysaccharide Studies
In the study of lipopolysaccharides within cells, this compound is used due to its structural similarity to the oleophilic elements of lipopolysaccharides .
Statin Synthesis
It aids in the synthesis of statins, which are a class of drugs used to lower cholesterol levels in the blood and have a common structural feature of a chiral center bearing the γ-amino substituent .
Multidrug Therapy for Mycobacterial Infections
The compound may be associated with multidrug therapy to effectively reduce mycobacterial viability, indicating its potential use in treating infections .
Direcciones Futuras
The future directions for the use of this compound could involve further exploration of its potential applications in pharmaceutical testing . As with any chemical compound, future research would also likely involve a more detailed investigation of its physical and chemical properties, as well as its safety profile.
Mecanismo De Acción
Target of Action
It’s known that the compound contains aBoc-protected amino group , which is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . This suggests that the compound could potentially interact with a wide range of biological targets.
Mode of Action
The boc group in the compound can be deprotected under mild acidic conditions to form a free amine . This transformation could potentially enable the compound to interact with its targets in a specific manner.
Result of Action
The ability of the compound to form a free amine under mild acidic conditions could potentially lead to various molecular and cellular effects, depending on the specific targets and pathways involved.
Action Environment
Factors such as ph could potentially affect the compound’s action, given that the boc group can be deprotected under mild acidic conditions .
Propiedades
IUPAC Name |
ethyl 2-[[1-(hydroxymethyl)cyclopropyl]methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-19-11(17)8-15(9-14(10-16)6-7-14)12(18)20-13(2,3)4/h16H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHWOYBNHVFMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC1(CC1)CO)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5-chloro-2,4-dimethoxyphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2906110.png)
![1-(6-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-isopropylpiperidine-3-carboxamide](/img/structure/B2906114.png)
![{2-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine hydrochloride](/img/no-structure.png)
![N-(3-methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2906116.png)
![2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2906118.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,2,6-trimethylmorpholin-4-yl)propan-1-one](/img/structure/B2906119.png)
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2906120.png)
![4-(2-(Ethylthio)-6-((2-methoxyphenyl)carbamoyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid](/img/structure/B2906121.png)

![2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906123.png)

